![molecular formula C20H23N3O4 B2771040 N-[2-(3,4-二甲氧基苯基)乙基]-2-(3-氧代-1,2,3,4-四氢喹喔啉-2-基)乙酰胺 CAS No. 484049-26-5](/img/structure/B2771040.png)
N-[2-(3,4-二甲氧基苯基)乙基]-2-(3-氧代-1,2,3,4-四氢喹喔啉-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” is a complex organic compound. It contains a quinoxaline group, which is a type of heterocyclic compound. The presence of the dimethoxyphenyl group indicates that it has aromatic properties, and the acetamide group suggests that it may have amide-like reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, an acetamide group, and a dimethoxyphenyl group . These groups would likely confer distinct chemical properties to the compound, such as aromaticity (from the phenyl and quinoxaline groups) and potential for hydrogen bonding (from the amide group).Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The amide group could participate in typical amide reactions, such as hydrolysis. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the presence of methoxy groups could direct these reactions to specific positions on the ring .Physical And Chemical Properties Analysis
Some physical and chemical properties can be predicted based on the compound’s structure. For example, the presence of polar groups like the amide could make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .科学研究应用
Anticancer Potential
Oprea1_139753 has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. The compound’s unique chemical structure contributes to its activity against specific cancer pathways. Further studies are needed to explore its mechanism of action and potential clinical applications .
Chemosensitization
In combination with existing chemotherapy drugs, Oprea1_139753 acts as a chemosensitizer. By enhancing the sensitivity of cancer cells to chemotherapy, it may improve treatment outcomes. Its ability to modulate drug resistance mechanisms makes it an exciting candidate for overcoming treatment challenges .
Radioisotope Production for Medical Imaging
Fast proton-induced fission of uranium-238 (238U) using Oprea1_139753 as a target material can lead to the production of radioisotopes. These isotopes find applications in medical imaging, diagnostics, and therapy. The fission process generates specific isotopes (e.g., Mo, I, Xe) that have clinical relevance. Researchers have compared the results with existing experimental data from literature and explored the feasibility of using Oprea1_139753 for isotope production .
Nuclear Physics Research
Oprea1_139753 plays a role in nuclear physics studies. Researchers have evaluated fission variables such as cross-sections, mass distributions, and prompt neutron emission during fast proton-induced fission of 238U. Theoretical models (including Brosa model and Talys) have been employed to describe the fission process. Insights gained from these studies contribute to our understanding of nuclear reactions and the behavior of excited residual nuclei .
Optical Potential and Fission Barrier Parameters
Theoretical investigations have allowed researchers to extract parameters related to the optical potential, fission barrier height, and width. These parameters influence the fission process and provide valuable information for nuclear physics models. Oprea1_139753’s role in this context sheds light on fundamental nuclear properties .
Deformation Studies
Comparisons between theoretical results and experimental data have revealed insights into the type of nucleus deformation associated with Oprea1_139753-induced fission. Understanding the shape and structure of excited nuclei contributes to our knowledge of nuclear structure and behavior .
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-17-8-7-13(11-18(17)27-2)9-10-21-19(24)12-16-20(25)23-15-6-4-3-5-14(15)22-16/h3-8,11,16,22H,9-10,12H2,1-2H3,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICLZWSWWGUJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2C(=O)NC3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2770960.png)
![N-[1-(1-adamantyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770962.png)
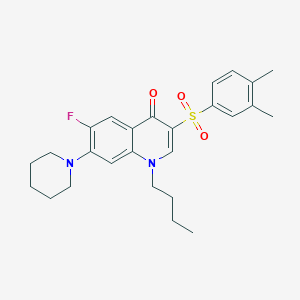

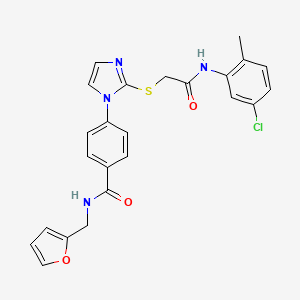

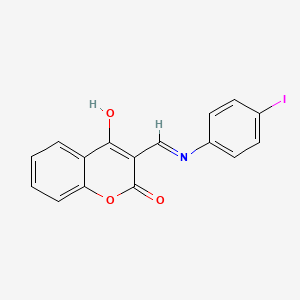
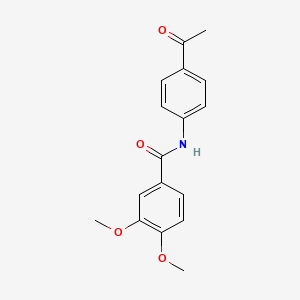
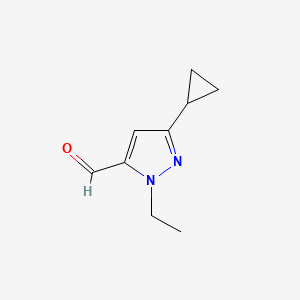
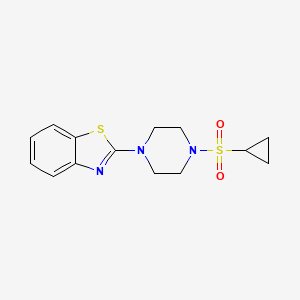
![2-[2-(3,5-Diiminopyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2770975.png)
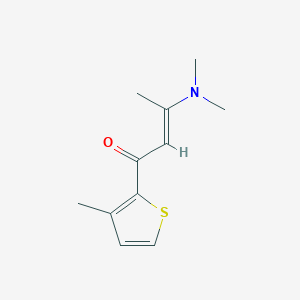
![2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2770978.png)